L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl-
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Overview
Description
L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- is a peptide compound composed of four amino acids: L-Proline, L-asparagine, and two L-tyrosine molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of functional groups on the amino acids to prevent unwanted side reactions. For example, L-tyrosine can be protected using Boc anhydride under alkaline conditions . The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or phosphonium salts. After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are commonly used in industrial settings to produce peptides efficiently .
Chemical Reactions Analysis
Types of Reactions
L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, asparagine residues play a role in the metabolism of toxic ammonia through the action of asparagine synthetase . Tyrosine residues can be involved in phosphorylation events, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
L-Proline, L-tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-: Another peptide with similar amino acid composition but different sequence.
L-Proline, L-alanyl-L-asparaginyl-L-threonyl-L-tyrosyl-L-leucyl-L-leucyl-L-threonyl-L-seryl-: A longer peptide with additional amino acids.
Uniqueness
L-Proline, L-asparaginyl-L-tyrosyl-L-tyrosyl- is unique due to its specific sequence and combination of amino acids. The presence of two tyrosine residues provides unique chemical properties, such as the ability to undergo oxidation to form dityrosine. Additionally, the combination of proline and asparagine residues contributes to the peptide’s structural and functional characteristics .
Properties
CAS No. |
821772-10-5 |
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Molecular Formula |
C27H33N5O8 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H33N5O8/c28-19(14-23(29)35)24(36)30-20(12-15-3-7-17(33)8-4-15)25(37)31-21(13-16-5-9-18(34)10-6-16)26(38)32-11-1-2-22(32)27(39)40/h3-10,19-22,33-34H,1-2,11-14,28H2,(H2,29,35)(H,30,36)(H,31,37)(H,39,40)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
YREXHOFGZCBWOR-CMOCDZPBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N)C(=O)O |
Origin of Product |
United States |
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